Ethyl 2-(2,2,2-trifluoroethoxy)acetate
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Overview
Description
Ethyl 2-(2,2,2-trifluoroethoxy)acetate is an organofluorine compound . It is used as a reagent in the preparation of various organic compounds, including anticancer agents and novel calcium antagonists .
Synthesis Analysis
The synthesis of Ethyl 2-(2,2,2-trifluoroethoxy)acetate involves a reaction with 18-crown-6, THF, and bis (2,2,2-trifluoroethyl) phosphite . The reaction is facilitated by KHMDS and is carried out in a dropwise manner at -78°C . After a standard workup procedure, the crude product is purified by flash column chromatography, yielding Ethyl 2-(2,2,2-trifluoroethoxy)acetate as a yellow syrup .Molecular Structure Analysis
The molecular formula of Ethyl 2-(2,2,2-trifluoroethoxy)acetate is CHFOP . It has an average mass of 332.134 Da and a monoisotopic mass of 332.024841 Da .Physical And Chemical Properties Analysis
Ethyl 2-(2,2,2-trifluoroethoxy)acetate is a liquid at room temperature . It has a molecular weight of 186.13 . The compound is soluble in water (16 g/L at 25°C) .Scientific Research Applications
Use as a Solvent
Ethyl 2-(2,2,2-trifluoroethoxy)acetate, like its close relative ethyl acetate, may be used as a solvent . Solvents are substances that can dissolve other substances without changing their physical properties. They are widely used in paints, varnishes, lacquers, cleaning mixtures, and perfumes .
Use in Chromatography
In the lab, ethyl acetate is a common solvent for column and thin-layer chromatography . Given the similar properties of Ethyl 2-(2,2,2-trifluoroethoxy)acetate, it could potentially be used in similar applications.
Use in Synthesis
Ethyl 2-(2,2,2-trifluoroethoxy)acetate may be used in the synthesis of other compounds . The exact details of these synthesis processes are not specified in the available resources.
Use in Cancer Research
A compound similar to Ethyl 2-(2,2,2-trifluoroethoxy)acetate, named C2F, has been shown to inhibit proliferation, migration, and invasion of NSCLC (Non-Small Cell Lung Cancer) cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . This suggests that Ethyl 2-(2,2,2-trifluoroethoxy)acetate could potentially have similar applications in cancer research.
Safety and Hazards
Ethyl 2-(2,2,2-trifluoroethoxy)acetate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
ethyl 2-(2,2,2-trifluoroethoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3/c1-2-12-5(10)3-11-4-6(7,8)9/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRZJRBDLWWIJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522120 |
Source
|
Record name | Ethyl (2,2,2-trifluoroethoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,2,2-trifluoroethoxy)acetate | |
CAS RN |
88383-15-7 |
Source
|
Record name | Ethyl (2,2,2-trifluoroethoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(2,2,2-trifluoroethoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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